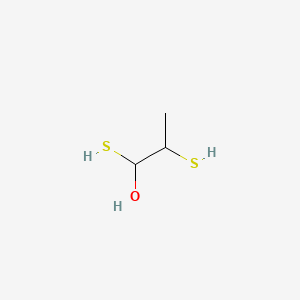
1-Propanol, 1,2-dimercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 1,2-dimercapto-, also known as 2,3-dimercapto-1-propanol, is a chemical compound with the molecular formula C₃H₈OS₂. It is a clear, colorless, and viscous liquid with a pungent odor. This compound is known for its chelating properties, making it useful in binding and neutralizing heavy metals such as arsenic, mercury, and lead .
Preparation Methods
1-Propanol, 1,2-dimercapto- can be synthesized through various methods. One common synthetic route involves the reaction of glycerol with hydrogen sulfide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1-Propanol, 1,2-dimercapto- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can act as a reducing agent, converting disulfides back to thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Propanol, 1,2-dimercapto- has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and a chelating agent for heavy metals.
Biology: The compound is employed in studies involving enzyme inhibition and metal ion chelation.
Mechanism of Action
The primary mechanism of action of 1-Propanol, 1,2-dimercapto- involves its ability to form stable complexes with heavy metals. The sulfhydryl groups in the compound bind to the metal ions, preventing them from interacting with biological molecules and causing toxicity. These metal complexes are then excreted from the body, reducing the toxic effects of the metals .
Comparison with Similar Compounds
1-Propanol, 1,2-dimercapto- is often compared with other chelating agents such as:
Dimercaptosuccinic acid (DMSA): Another chelating agent used for heavy metal detoxification.
Ethylenediaminetetraacetic acid (EDTA): Widely used in chelation therapy for lead poisoning.
Penicillamine: Used in the treatment of Wilson’s disease and rheumatoid arthritis.
What sets 1-Propanol, 1,2-dimercapto- apart is its dual functionality as both a reducing agent and a chelating agent, making it versatile in various applications .
Properties
CAS No. |
34976-02-8 |
|---|---|
Molecular Formula |
C3H8OS2 |
Molecular Weight |
124.23 g/mol |
IUPAC Name |
1,2-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c1-2(5)3(4)6/h2-6H,1H3 |
InChI Key |
NYGHAGSMVIYKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(O)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


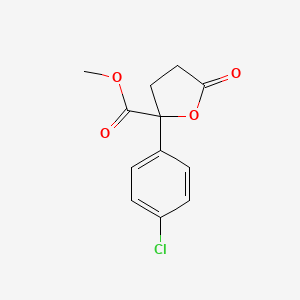
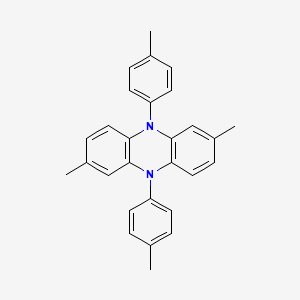

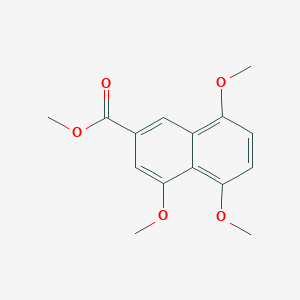
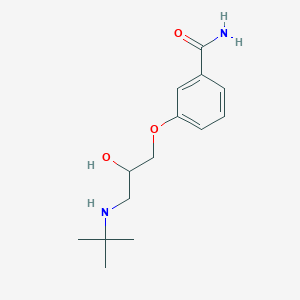

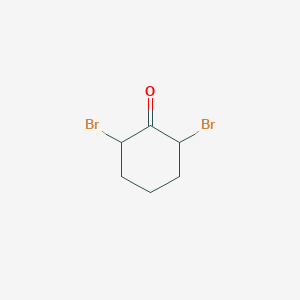
![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)
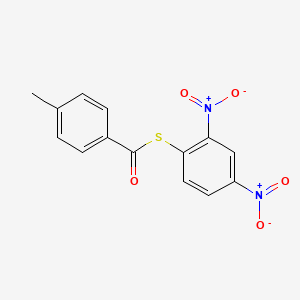

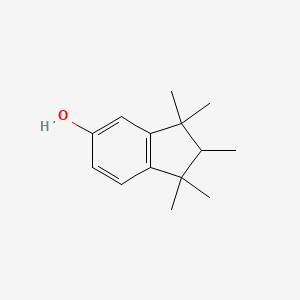
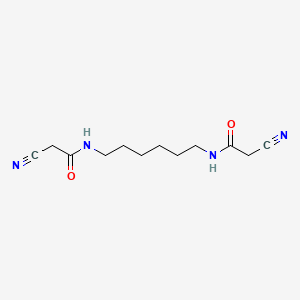
![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)

